Given these functional groups, (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate could potentially be involved in research related to:
Fmoc-Aspartic Acid 4-tert-butyl 1-(hydroxysuccinimide) ester, commonly referred to as Fmoc-Asp(OtBu)-OSu, is a derivative of aspartic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain. This compound is characterized by the molecular formula C27H28N2O8 and a molecular weight of 484.52 g/mol . The Fmoc group is widely used in peptide synthesis due to its stability under various conditions and ease of removal, making Fmoc-Asp(OtBu)-OSu a valuable building block in the synthesis of peptides and other complex biomolecules .
Fmoc-Asp(OtBu)-OSu is not only a synthetic intermediate but also exhibits biological relevance. It has been implicated in the synthesis of peptaibols and adenosine derivatives, which are important in various biological processes . The compound's ability to form aspartimide under specific conditions can lead to unique peptide structures that may possess distinct biological activities.
The synthesis of Fmoc-Asp(OtBu)-OSu typically involves several key steps:
textAsp + t-butyl acetate → Asp(OtBu)Asp(OtBu) + Fmoc-OSu → Fmoc-Asp(OtBu)-OSu
Fmoc-Asp(OtBu)-OSu serves multiple purposes in scientific research and industry:
Studies have shown that Fmoc-Asp(OtBu)-OSu can interact with various nucleophiles during peptide synthesis. For instance, the hydrolysis of the tert-butyl ester generates reactive cations that may react with nucleophilic residues in peptides. To mitigate unwanted side reactions, nucleophilic scavengers such as thiophenol and anisole are often added during cleavage processes .
Several compounds share structural similarities with Fmoc-Asp(OtBu)-OSu, each offering unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-L-Aspartic Acid | Similar structure without hydroxysuccinimide ester | Directly used in SPPS without additional modifications |
Fmoc-L-Glutamic Acid | Contains an additional methylene group | Different side chain properties affecting reactivity |
Fmoc-L-Tyrosine | Contains a phenolic hydroxyl group | Involved in different biochemical pathways |
N-Fmoc-L-aspartic acid beta-t-butyl ester | Similar t-butyl protection but lacks hydroxysuccinimide | More stable under certain conditions |
Fmoc-Asp(OtBu)-OSu stands out due to its combination of protective groups and functional versatility, making it particularly suitable for complex peptide synthesis and bioconjugation applications.